Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a nitrophenyl group, which is known for its electron-withdrawing properties, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate typically involves the esterification of 3-(2,4-dimethyl-3-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate can undergo reduction to form an amino group.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-(2,4-dimethyl-3-aminophenyl)propanoate.
Reduction: Formation of 3-(2,4-dimethyl-3-nitrophenyl)propanoic acid.
Substitution: Formation of various substituted nitrophenyl derivatives.
Scientific Research Applications
Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate can be compared with other esters and nitrophenyl derivatives:
Ethyl 3-(2-nitrophenyl)propanoate: Lacks the additional methyl groups, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical properties and reactivity.
Ethyl 3-(4-nitrophenyl)propanoate: The nitro group is positioned differently on the aromatic ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 3-(2,4-dimethyl-3-nitrophenyl)propanoate |
InChI |
InChI=1S/C13H17NO4/c1-4-18-12(15)8-7-11-6-5-9(2)13(10(11)3)14(16)17/h5-6H,4,7-8H2,1-3H3 |
InChI Key |
OLXSMFZPGROCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C(C=C1)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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